

# Technical Support Center: Optimizing Imipenem-Funobactam Ratios

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## Compound of Interest

Compound Name: *Funobactam*

Cat. No.: *B15623608*

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Welcome to the technical support center for the optimization of imipenem-**funobactam** synergistic effects. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

## Troubleshooting Guides

This section addresses specific issues that may arise during in vitro synergy testing of imipenem-**funobactam**.

Issue 1: Inconsistent MIC or FIC Index (FICI) values in checkerboard assays.

- Question: My checkerboard assay results for imipenem-**funobactam** are not reproducible. What are the potential causes and solutions?
- Answer: Inconsistent results in checkerboard assays can stem from several factors. Here are some common causes and troubleshooting steps:
  - Inoculum Preparation: Variability in the inoculum density is a primary source of inconsistency.<sup>[1]</sup>
    - Solution: Strictly adhere to standardized protocols for inoculum preparation, such as using a McFarland turbidity standard. Ensure the bacterial culture is in the logarithmic

growth phase. For greater accuracy, use a spectrophotometer to measure the optical density. The prepared inoculum should be used within 15-60 minutes of preparation.[\[1\]](#)

- Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can lead to significant errors.
  - Solution: Ensure pipettes are regularly calibrated. Use new tips for each dilution to prevent carryover. For improved consistency, consider using multichannel pipettes when preparing plates.[\[1\]](#)
- Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth and, consequently, the MIC values.[\[1\]](#)
  - Solution: Maintain a consistent incubation temperature (typically  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ ) and duration (16-20 hours for most bacteria).[\[1\]](#) Avoid stacking plates too high in the incubator, as this can lead to uneven temperature distribution.[\[1\]](#)
- Edge Effects: Evaporation from the outer wells of a microtiter plate can concentrate the antimicrobial agents and affect bacterial growth.
  - Solution: To mitigate this, fill the outer wells with sterile broth or water and do not use them for experimental data.[\[2\]](#)

Issue 2: Discrepancy between checkerboard and time-kill assay results.

- Question: My time-kill assay indicates synergy, but the checkerboard assay does not (or vice-versa). Why is there a discrepancy?
- Answer: This is a common challenge that arises from the different endpoints these two methods measure.
  - Static vs. Dynamic Measurement: The checkerboard assay is a static method that determines the inhibition of growth at a single time point (e.g., 18-24 hours). In contrast, the time-kill assay is a dynamic method that assesses the rate of bacterial killing over time.[\[2\]](#)

- Different Endpoints: A combination of drugs may be synergistic in its rate of killing but not in the final concentration required for inhibition, or vice versa.[2]
  - Solution: It is important to consider both sets of data. The choice of which result is more relevant may depend on the specific research question. For understanding the rapid bactericidal activity, the time-kill assay is more informative. For determining the concentration needed to inhibit growth over a longer period, the checkerboard assay is more appropriate.

Issue 3: FICI calculations do not show synergy, even when it is expected.

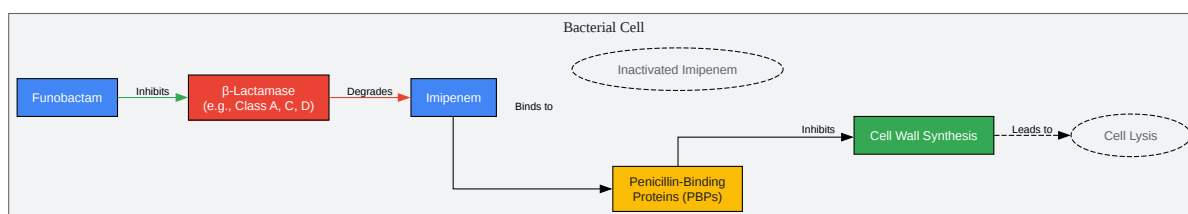
- Question: I am not observing synergy with my FICI calculations for imipenem-**funobactam**. What could be the issue?
- Answer: If you are not observing the expected synergy, consider the following:
  - Incorrect MICs: The FICI calculation is dependent on the accurate determination of the MIC for each drug alone. If the initial MICs are incorrect, the FICI will also be incorrect.[1]
    - Solution: Re-run the MIC determination for imipenem and **funobactam** individually to ensure accuracy.
  - Suboptimal Concentration Range: The tested concentration range may not cover the synergistic interaction range.
    - Solution: Widen the range of concentrations tested for both imipenem and **funobactam** in the checkerboard assay.
  - Drug Instability: Ensure that both imipenem and **funobactam** are stable in the chosen medium and under the specified incubation conditions.[1]

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of synergy between imipenem and **funobactam**?

A1: Imipenem is a carbapenem antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3] **Funobactam** is a novel diazabicyclooctane  $\beta$ -lactamase inhibitor.[3][4] It has little to no intrinsic antibacterial activity on its own.[3] Its primary role is to

protect imipenem from degradation by a broad range of  $\beta$ -lactamases, including Ambler Class A, C, and D enzymes, which are produced by many multidrug-resistant bacteria.[3][5] By inhibiting these enzymes, **funobactam** restores the efficacy of imipenem against resistant strains.[3][4]



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Caption: Mechanism of Imipenem-**Funobactam** Synergy.

Q2: What are the typical synergistic ratios of imipenem to **funobactam**?

A2: The optimal synergistic ratio can vary depending on the bacterial species and the specific resistance mechanisms present. In vivo studies in murine models have shown efficacy with a human-simulated regimen of 500 mg imipenem and 250 mg **funobactam** administered every 6 hours as a 1-hour infusion.[5][6][7] This suggests a 2:1 ratio of imipenem to **funobactam** is effective. However, the ideal ratio for your specific experimental conditions should be determined empirically using methods like the checkerboard assay.

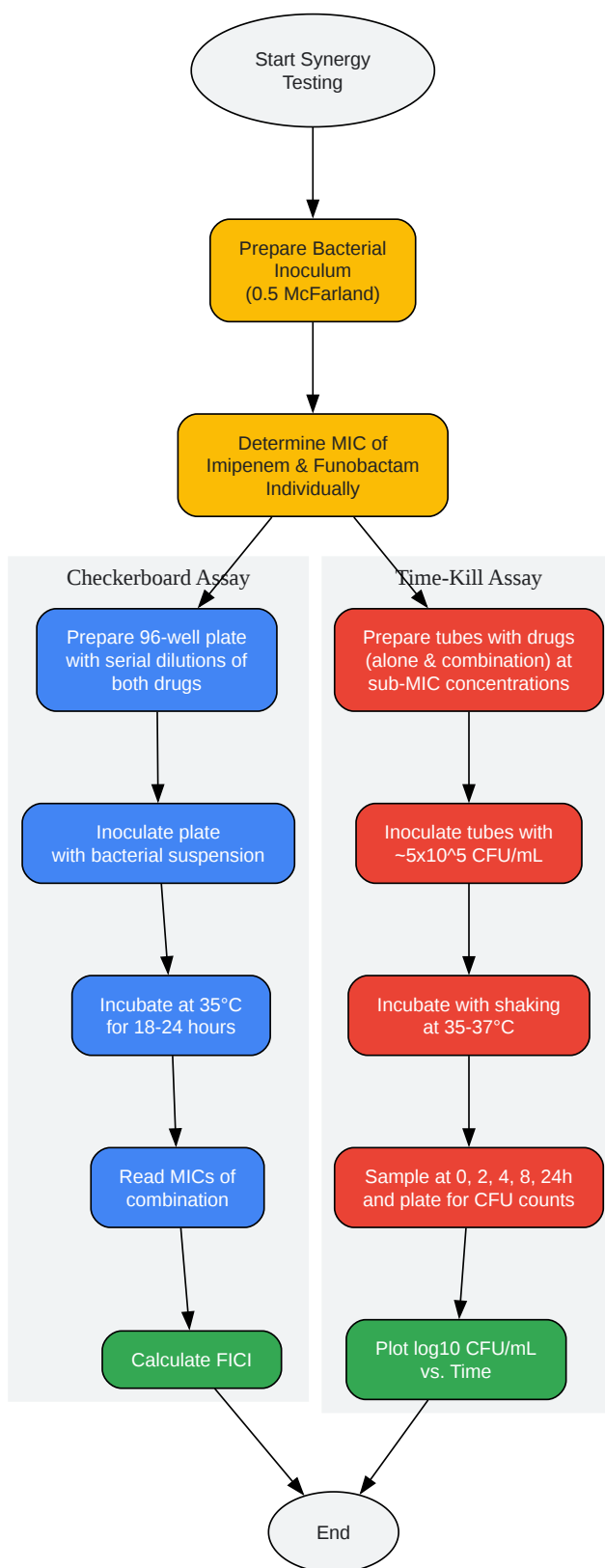
Q3: What are the standard methods for determining synergy?

A3: The two most common methods are the checkerboard assay and the time-kill assay.

- Checkerboard Assay: This method uses a 96-well plate to test various concentrations of two drugs, both alone and in combination.[8] The results are used to calculate the Fractional

Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction.[9][10]

- $FICI \leq 0.5$ : Synergy[10][11][12]
- $0.5 < FICI \leq 4.0$ : Additive or indifference[10][12]
- $FICI > 4.0$ : Antagonism[10][12]
- Time-Kill Assay: This dynamic assay measures the rate of bacterial killing over time when exposed to one or more antimicrobial agents.[2] Synergy is typically defined as a  $\geq 2$ -log<sub>10</sub> decrease in CFU/mL between the combination and the most active single agent at a specific time point.[13]



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Caption: General Experimental Workflow for Synergy Testing.

## Data and Protocols

### Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of imipenem-**funobactam** against various carbapenem-resistant Enterobacterales (CRE) and other Gram-negative bacteria from published studies.

Organism	Imipenem MIC (mg/L)	Imipenem/Funobactam MIC Range (mg/L)	Funobactam Concentration	Reference
Acinetobacter baumannii	>64	0.25 - 16	Fixed at 4 mg/L	<a href="#">[5]</a>
Pseudomonas aeruginosa	>64	2 - 8	Fixed at 4 mg/L	<a href="#">[6]</a>
Klebsiella pneumoniae	>64	0.25 - 16	Fixed at 4 mg/L	<a href="#">[5]</a>

Note: The efficacy of **funobactam** is concentration-dependent, and in many studies, it is used at a fixed concentration while the concentration of imipenem is varied.

### Experimental Protocols

#### 1. Checkerboard Assay Protocol

This protocol is adapted from standard methodologies for determining the Fractional Inhibitory Concentration Index (FICI).[\[8\]](#)[\[9\]](#)

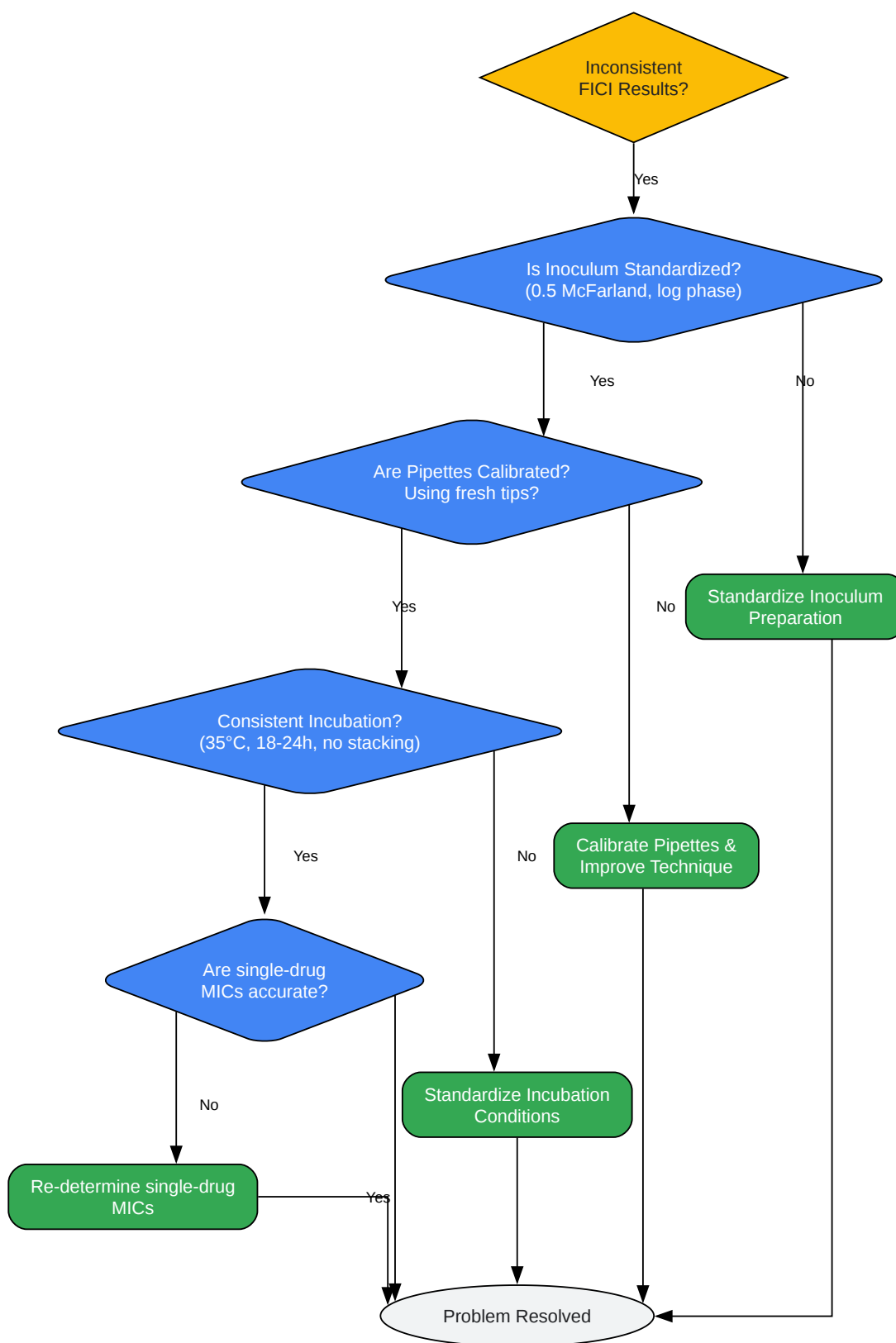
- **Prepare Stock Solutions:** Prepare stock solutions of imipenem and **funobactam** at a concentration at least 10 times the highest desired concentration to be tested.
- **Prepare Microtiter Plate:** Add 50  $\mu$ L of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.
- **Serial Dilutions (Drug 1 - Imipenem):** Add 50  $\mu$ L of the imipenem stock solution to the first well of each row and perform serial two-fold dilutions along the rows.

- Serial Dilutions (Drug 2 - **Funobactam**): Add 50  $\mu$ L of the **funobactam** stock solution to the first well of each column and perform serial two-fold dilutions down the columns.
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.
- Inoculation: Add 100  $\mu$ L of the prepared bacterial inoculum to each well.
- Incubation: Incubate the plate at 35°C for 18-24 hours.
- Reading Results: Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm.[\[14\]](#)
- Calculate FICI: Calculate the FICI for each well showing no growth to determine the nature of the interaction.[\[9\]](#)[\[10\]](#)

FICI Calculation:  $FICI = FIC \text{ of Imipenem} + FIC \text{ of } \mathbf{Funobactam}$  Where:

- $FIC \text{ of Imipenem} = (\text{MIC of imipenem in combination}) / (\text{MIC of imipenem alone})$
- $FIC \text{ of } \mathbf{Funobactam} = (\text{MIC of } \mathbf{funobactam} \text{ in combination}) / (\text{MIC of } \mathbf{funobactam} \text{ alone})$





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Caption: Troubleshooting Decision Tree for Checkerboard Assays.

## 2. Time-Kill Assay Protocol

This protocol is based on standard time-kill methodologies.<sup>[2][12]</sup>

- **Prepare Cultures:** Grow an overnight culture of the test organism. Dilute to achieve a starting concentration of approximately  $5 \times 10^5$  CFU/mL in multiple tubes.
- **Drug Concentrations:** Prepare tubes with imipenem alone, **funobactam** alone, and the combination of imipenem and **funobactam** at desired concentrations (often sub-MIC values, e.g., 0.25x or 0.5x MIC). Include a growth control tube with no drug.
- **Inoculation:** Inoculate each tube with the prepared bacterial suspension.
- **Incubation and Sampling:** Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.
- **Determine Viable Counts:** Perform serial dilutions of each aliquot and plate on appropriate agar plates to determine the colony-forming units per milliliter (CFU/mL).
- **Analyze Data:** Plot the log<sub>10</sub> CFU/mL versus time for each condition. Synergy is typically defined as a  $\geq 2$ -log<sub>10</sub> decrease in CFU/mL by the combination compared to the most active single agent.

Disclaimer: This information is intended for research use only. Always refer to established guidelines and perform appropriate controls in your experiments.

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